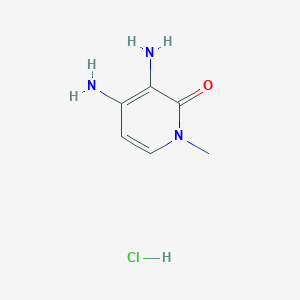
Disodium cyanurate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Disodium cyanurate is a chemical compound with the formula
Na2C3N3O3
. It is a sodium salt of cyanuric acid and is commonly used in various industrial and scientific applications. This compound is known for its stability and versatility, making it valuable in fields such as water treatment, disinfection, and as a precursor in chemical synthesis.Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Disodium cyanurate is typically synthesized by reacting cyanuric acid with sodium hydroxide. The reaction proceeds as follows:
C3H3N3O3+2NaOH→Na2C3N3O3+2H2O
This reaction is usually carried out in an aqueous solution at elevated temperatures to ensure complete dissolution and reaction of the cyanuric acid.
Industrial Production Methods: In industrial settings, this compound is produced on a larger scale using similar methods. The process involves the controlled addition of sodium hydroxide to a solution of cyanuric acid, followed by crystallization and purification steps to obtain the final product. The purity of the compound is crucial for its effectiveness in various applications.
Analyse Chemischer Reaktionen
Types of Reactions: Disodium cyanurate undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sodium ions are replaced by other cations.
Complexation Reactions: It forms complexes with metal ions, which can be useful in various applications such as water treatment.
Common Reagents and Conditions:
Oxidizing Agents: this compound can react with oxidizing agents to form various oxidation products.
Acids and Bases: It reacts with acids to release cyanuric acid and with bases to form more stable salts.
Major Products Formed:
Cyanuric Acid: When this compound reacts with acids, cyanuric acid is regenerated.
Metal Complexes: Reaction with metal ions forms stable metal cyanurate complexes.
Wissenschaftliche Forschungsanwendungen
Disodium cyanurate has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor in the synthesis of other cyanurate compounds and as a stabilizer in various chemical reactions.
Biology: It is studied for its potential use in biological systems, particularly in the stabilization of enzymes and proteins.
Medicine: Research is ongoing into its potential use as a disinfectant and in the formulation of pharmaceuticals.
Industry: It is widely used in water treatment processes to control chlorine levels and as a component in cleaning agents and disinfectants.
Wirkmechanismus
The mechanism by which disodium cyanurate exerts its effects is primarily through its ability to form stable complexes with various ions and molecules. This stability is due to the resonance structures of the cyanurate ion, which allows it to effectively bind with metal ions and other compounds. The molecular targets and pathways involved include:
Metal Ion Complexation: this compound forms stable complexes with metal ions, which can be used to remove these ions from solutions.
Stabilization of Reactive Species: It stabilizes reactive species in chemical reactions, making it useful in various industrial processes.
Vergleich Mit ähnlichen Verbindungen
- Sodium Dichloroisocyanurate
- Trisodium Cyanurate
- Potassium Cyanurate
Eigenschaften
CAS-Nummer |
36452-21-8 |
|---|---|
Molekularformel |
C3HN3Na2O3 |
Molekulargewicht |
173.04 g/mol |
IUPAC-Name |
disodium;6-oxo-1H-1,3,5-triazine-2,4-diolate |
InChI |
InChI=1S/C3H3N3O3.2Na/c7-1-4-2(8)6-3(9)5-1;;/h(H3,4,5,6,7,8,9);;/q;2*+1/p-2 |
InChI-Schlüssel |
MVJKWKYYJNCLIU-UHFFFAOYSA-L |
Kanonische SMILES |
C1(=NC(=NC(=O)N1)[O-])[O-].[Na+].[Na+] |
Physikalische Beschreibung |
Other Solid; Water or Solvent Wet Solid |
Verwandte CAS-Nummern |
108-80-5 (Parent) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![azanium;[(4R)-2-hydroxy-2-oxido-1,3,2-dioxaphospholan-2-ium-4-yl]methyl hexadecanoate](/img/structure/B13126275.png)

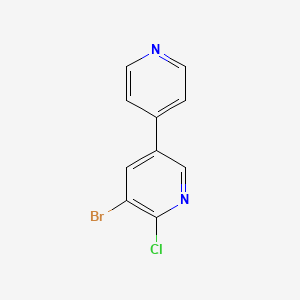
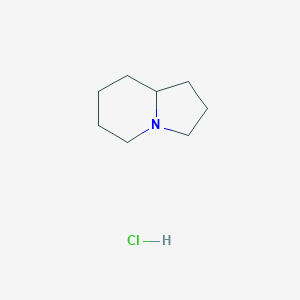
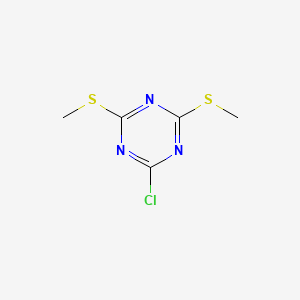
![1-{4,6-Bis[(prop-2-en-1-yl)amino]-1,3,5-triazin-2-yl}piperidin-3-one](/img/structure/B13126311.png)
![2-[[2-[2-butyl-4-[(Z)-2-carboxy-3-(6-methoxy-1,3-benzodioxol-5-yl)prop-1-enyl]pyrazol-3-yl]-5-methoxyphenoxy]methyl]benzoic acid](/img/structure/B13126328.png)
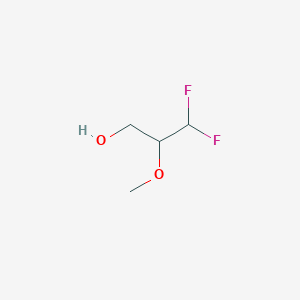

![2-Chloro-5,6,7,8-tetrahydro-4H-thieno[3,2-c]azepin-4-one](/img/structure/B13126341.png)
